2-cyclohexyl-N-(2-methoxy-5-methylphenyl)acetamide
Overview
Description
“2-Methoxy-5-methylphenyl isocyanate” is an aryl isocyanate . It may be used in the synthesis of 9-benzyl-9-azabicyclo [3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate, a precursor to develop σ 2 receptor ligands .
Synthesis Analysis
“2-Methoxy-5-methylphenyl isocyanate” may be used in the synthesis of 9-benzyl-9-azabicyclo [3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate .
Molecular Structure Analysis
The molecular formula of “N-(2-Methoxy-5-methylphenyl)acetamide” is C10H13NO2 . The InChI is InChI=1S/C10H13NO2/c1-7-4-5-10 (13-3)9 (6-7)11-8 (2)12/h4-6H,1-3H3, (H,11,12) and the Canonical SMILES is CC1=CC (=C (C=C1)OC)NC (=O)C .
Chemical Reactions Analysis
“2-Methoxy-5-methylphenyl isocyanate” may be used in the synthesis of 9-benzyl-9-azabicyclo [3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate .
Physical and Chemical Properties Analysis
The molecular weight of “N-(2-Methoxy-5-methylphenyl)acetamide” is 179.22 g/mol . The XLogP3-AA is 1.4, the Hydrogen Bond Donor Count is 1, the Hydrogen Bond Acceptor Count is 2, and the Rotatable Bond Count is 2 .
Safety and Hazards
For “2-Methoxy-5-methylphenyl isocyanate”, ensure adequate ventilation, wear personal protective equipment/face protection, avoid contact with skin, eyes or clothing, avoid breathing dust/fume/gas/mist/vapors/spray, and avoid ingestion and inhalation . It may cause acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, skin sensitization, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Properties
IUPAC Name |
2-cyclohexyl-N-(2-methoxy-5-methylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-8-9-15(19-2)14(10-12)17-16(18)11-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFVZQLKPTUFAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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